(11S,16S)-misoprostol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

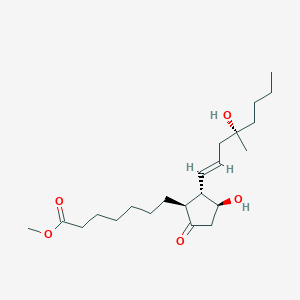

(11S,16S)-misoprostol is a methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate that has 8S,11S,12S,16S-configuration. It is a pharmacologically inactive diastereoisomeric component of misoprostol. It is an enantiomer of an (11R,16R)-misoprostol.

科学研究应用

Indications and Uses

(11S,16S)-Misoprostol is indicated for several clinical applications:

- Prevention and Treatment of Postpartum Hemorrhage (PPH) : Misoprostol is recommended for preventing and treating PPH, especially in settings where oxytocin is not available. The World Health Organization recognizes it as an essential medicine due to its effectiveness in reducing maternal mortality associated with PPH .

- Management of Early Pregnancy Failure : It is used in the medical management of early pregnancy loss, providing an alternative to surgical interventions. Studies indicate that misoprostol can effectively induce uterine evacuation in cases of missed abortion .

- Medical Abortion : Misoprostol is widely used in combination with mifepristone for medical abortions during the first trimester. Research suggests that while the combination regimen is more effective, misoprostol alone can also achieve significant success rates .

Pharmacological Mechanism

The mechanism of action of this compound involves stimulating uterine contractions and cervical ripening through its effects on prostaglandin receptors. This leads to:

- Increased uterine tone and contractions.

- Softening and dilation of the cervix.

- Enhanced expulsion of uterine contents during medical abortion or miscarriage management .

3.1. Efficacy in Postpartum Hemorrhage

A systematic review highlighted that misoprostol is less effective than oxytocin but remains a viable option when oxytocin cannot be administered . The following table summarizes findings from various studies on misoprostol's efficacy in PPH:

| Study | Dosage | Effectiveness (%) | Notes |

|---|---|---|---|

| WHO Multicenter Trial | 600 µg oral | 65% | Higher risk of side effects compared to oxytocin |

| Randomized Controlled Trial | 400 µg rectal | 70% | Effective in low-resource settings |

| Gynuity Health Projects | 800 µg sublingual | 75% | Comparable to oxytocin when used post-delivery |

3.2. Management of Early Pregnancy Failure

In a multicenter study involving 488 women, misoprostol demonstrated comparable success rates for those with prior uterine surgery versus those without:

| Previous Uterine Surgery | Success Rate (%) | p-value |

|---|---|---|

| Yes | 82.1 | 0.50 |

| No | 85.1 |

The study concluded that misoprostol is safe and effective for managing early pregnancy failure without significant risk of complications .

4.1. Case Study: Use in Low-Resource Settings

In regions with limited access to healthcare facilities, misoprostol has been successfully implemented for PPH management by community health workers. One study reported that training local birth attendants to administer misoprostol led to a significant reduction in maternal mortality rates due to PPH .

4.2. Case Study: Medical Abortion Efficacy

A recent trial compared the effectiveness of misoprostol-only regimens versus combined regimens for medical abortion. Results indicated that while the combined regimen had higher completion rates, misoprostol alone still achieved approximately 80% success in completing abortions within the first trimester .

属性

分子式 |

C22H38O5 |

|---|---|

分子量 |

382.5 g/mol |

IUPAC 名称 |

methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22-/m0/s1 |

InChI 键 |

OJLOPKGSLYJEMD-MGUNLYMFSA-N |

手性 SMILES |

CCCC[C@@](C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O |

规范 SMILES |

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。